4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate
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Overview
Description
The compound “4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) at the 4-position. The carbamate group (N-(2-methylphenyl)carbamate) is a functional group that consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with substituents) linked to an oxygen .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a planar structure due to the presence of the thiadiazole and phenyl rings. The carbamate group may introduce some degree of non-planarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The thiadiazole ring can participate in various chemical reactions, particularly at the carbon between the nitrogen and sulfur atoms . The carbamate group can also undergo several reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent.Scientific Research Applications
Antineoplastic Potential
- Research has shown that 1,2,3-thiadiazole derivatives, including those related to 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate, have potential applications as antineoplastic agents. The synthesis of these compounds involves the transformation of thiadiazole-carboxylic acid through various chemical processes (Looker & Wilson, 1965).
Physiological Effects on Plants
- Thiadiazole compounds have been studied for their effects on plant physiology. Specifically, they impact the γ-aminobutyric acid metabolite level, reactive oxygen species accumulation, and carbohydrate and protein levels in lentil plants (AL-Quraan, Al-Smadi & Swaleh, 2015).
Pesticide Development
- The Ugi reaction has been utilized to synthesize 4-methyl-1,2,3-thiadiazole derivatives, which have shown promising potential as pesticides. These derivatives exhibit diverse biological activities, including fungicide and antivirus activities (Zuo et al., 2010).
Antimicrobial Properties
- 1,3,4-thiadiazole derivatives, closely related to the chemical of interest, have been synthesized and studied for their antimicrobial properties. These derivatives demonstrate antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects (Ameen & Qasir, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole structure have been found to modulate the activity of the nuclear hormone receptor errα . ERRα plays a crucial role in various disease states, including cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .
Mode of Action
It is known that ligands with a similar structure can act as bidentate ligands, coordinating through the nitrogen atom . This suggests that 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate may interact with its targets through the nitrogen atoms present in its structure.
Biochemical Pathways
Compounds with a similar thiadiazole structure have been found to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that this compound may affect pathways related to these biological activities.
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit luminescence , suggesting that this compound may have similar properties.
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16(20)21-13-8-6-12(7-9-13)15-10-22-19-18-15/h2-10H,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBTHUXJRMSIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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